molecular formula C26H28N6O B2519299 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone CAS No. 1421498-72-7

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone

Cat. No. B2519299
CAS RN: 1421498-72-7
M. Wt: 440.551
InChI Key: PUZOENQMFVWEQY-UHFFFAOYSA-N
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Description

(1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C26H28N6O and its molecular weight is 440.551. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antifungal Agents

  • Novel pyrazole and isoxazole derivatives, related to the compound , have been synthesized and shown to exhibit significant antibacterial and antifungal activities. This includes activity against S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, T. viride, A. flavus, A. brasillansis, and C. albicans (Sanjeeva, Narendra, & Venkata, 2022).

Interaction with the CB1 Cannabinoid Receptor

  • Research has explored the molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. This study provided insights into the conformations and energetic stability of such compounds and their potential interaction with receptors (Shim et al., 2002).

X-ray Structure Characterisation

  • X-ray crystal analysis has been used to characterize the structure of novel pyrazole carboxamide derivatives containing a piperazine moiety. Such studies are crucial for understanding the structural properties of these compounds (Lv, Ding, & Zhao, 2013).

Potential Antipsychotic Agents

  • Certain 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, structurally related to the compound , have been investigated for their potential as antipsychotic agents. These compounds have shown antipsychotic-like profiles in behavioral animal tests (Wise et al., 1987).

Synthesis and Antimicrobial Activity

  • Research has been conducted on the synthesis of new pyridine derivatives, including compounds structurally related to (1-methyl-3-phenyl-1H-pyrazol-5-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone, and their antimicrobial activities have been evaluated (Patel, Agravat, & Shaikh, 2011).

Future Directions

Given its use as an intermediate in the synthesis of dipeptidylpeptidase 4 inhibitors, future research could explore the optimization of its synthesis process, the development of novel derivatives with enhanced properties, and its potential applications in other therapeutic areas .

properties

IUPAC Name

(2-methyl-5-phenylpyrazol-3-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N6O/c1-29-24(20-23(28-29)21-8-4-2-5-9-21)26(33)32-18-15-30(16-19-32)14-17-31-13-12-27-25(31)22-10-6-3-7-11-22/h2-13,20H,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUZOENQMFVWEQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CCN(CC3)CCN4C=CN=C4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.